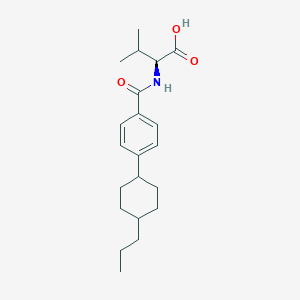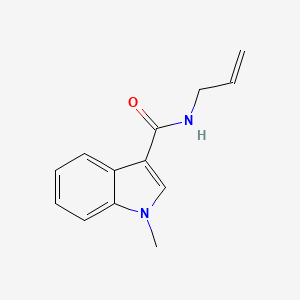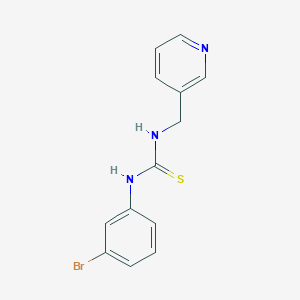
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a marker of neuroinflammation and is upregulated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have high affinity for TSPO and can be used to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to act as a selective agonist of TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in a variety of cellular processes, including cholesterol transport, apoptosis, and immune response. By binding to TSPO, this compound may modulate these processes and have downstream effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its affinity for TSPO, it has been shown to have anti-inflammatory properties and may modulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disease. However, further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone is its high affinity for TSPO, which makes it an ideal radioligand for imaging TSPO expression in vivo. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, this compound has some limitations for lab experiments. It has limited water solubility, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its use in longitudinal studies.
Orientations Futures
There are many potential future directions for research on 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone. One area of interest is the development of new radioligands for imaging TSPO expression in vivo. Researchers are also interested in exploring the potential therapeutic applications of this compound in neurological disorders. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone involves the reaction of 2,4-dichlorobenzaldehyde with 4-pyridin-4-ylpiperazine in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with ethyl chloroformate to yield this compound. This method has been optimized for high yield and purity and has been widely used in the production of this compound for scientific research purposes.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-2-1-13(16(19)12-14)11-17(23)22-9-7-21(8-10-22)15-3-5-20-6-4-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMKFBSCAHYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)



![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)